Dextrorphan-d3 Tartrate Salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dextrorphan-d3 Tartrate Salt involves several steps, starting from the basic morphinan structure. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
L-3-Hydroxy-N-methylmorphinan bitartrate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions . The conditions typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions include various analogs of Dextrorphan-d3 Tartrate Salt, each with unique pharmacological properties. These analogs are often studied for their potential therapeutic applications .
Scientific Research Applications
L-3-Hydroxy-N-methylmorphinan bitartrate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.
Biology: The compound is utilized in research on pain mechanisms and the development of new analgesics.
Medicine: Clinically, it is employed in pain management, particularly for chronic and severe pain conditions.
Mechanism of Action
L-3-Hydroxy-N-methylmorphinan bitartrate exerts its effects primarily through its action as a μ-opioid receptor agonist . Upon binding to these receptors, it activates intracellular signaling pathways that result in analgesia and other opioid effects . The compound’s interaction with the μ-opioid receptor involves specific molecular interactions that facilitate receptor activation and subsequent signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dextrorphan-d3 Tartrate Salt include:
Morphine: A natural opioid with similar analgesic properties but different pharmacokinetics.
Oxycodone: A semi-synthetic opioid with a different side effect profile.
Oxymorphone: Another semi-synthetic opioid with distinct binding affinities and effects.
Uniqueness
L-3-Hydroxy-N-methylmorphinan bitartrate is unique due to its specific binding affinity and efficacy at the μ-opioid receptor, which provides potent analgesic effects with a potentially different side effect profile compared to other opioids . Its synthetic nature also allows for modifications that can tailor its pharmacological properties for specific therapeutic needs .
Biological Activity
Dextrorphan-d3 Tartrate Salt is a deuterated derivative of dextrorphan, a well-known metabolite of dextromethorphan. This compound is primarily utilized in neuropharmacological research due to its unique biological activities and mechanisms of action, particularly its interaction with the NMDA (N-methyl-D-aspartate) glutamate receptor.
Overview and Classification
- Chemical Classification : Dextrorphan-d3 is categorized as a morphinan.
- Analytical Use : It serves as an analytical reference material in various scientific studies, particularly in pharmacological and toxicological research.
This compound exhibits its biological effects primarily through:
- NMDA Receptor Antagonism : It acts as a noncompetitive antagonist of the NMDA receptor, leading to a decrease in neuronal excitability and neurotoxicity. This action can result in various downstream effects, including:
Pharmacokinetics
- Stability : The compound has a high stability profile with a shelf life exceeding 8 years when stored at -20°C.
- Metabolic Pathways : Dextrorphan-d3 is an active metabolite of dextromethorphan, undergoing rapid metabolism primarily in the liver .
Biological Effects
The biological effects of dextrorphan-d3 can be summarized as follows:
Case Studies and Research Findings
- Analgesic Research : A study demonstrated that dextrorphan-d3 significantly reduced pain responses in rat models, indicating its potential as a therapeutic agent for pain management.
- Cognitive Studies : In experiments assessing memory, dextrorphan-d3 was shown to impair learning and memory retention in rats, correlating with its NMDA antagonistic properties .
- Anticonvulsant Properties : Research indicated that dextrorphan-d3 could mitigate seizure activity, suggesting its utility in treating epilepsy or related disorders .
Properties
CAS No. |
125-72-4 |
---|---|
Molecular Formula |
C21H29NO7 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1 |
InChI Key |
RWTWIZDKEIWLKQ-IWWMGODWSA-N |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
125-72-4 |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levorphanol tartrate; Lemoran; Levo-dromoran; Levorphanol bitartrate; NSC 91012; NSC-91012; NSC91012; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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